Boc-2,6-Dimethyl-L-Phenylalanine chemical structure and molecular weight
Boc-2,6-Dimethyl-L-Phenylalanine chemical structure and molecular weight
An In-Depth Technical Guide to Boc-2,6-Dimethyl-L-Phenylalanine: Structure, Synthesis, and Applications
Abstract
Boc-2,6-Dimethyl-L-Phenylalanine is a non-canonical, sterically hindered amino acid derivative of significant interest in medicinal chemistry and peptide science. The presence of two methyl groups on the ortho positions of the phenyl ring imparts a profound conformational constraint on the side chain, a feature that is strategically exploited to modulate the biological activity, receptor selectivity, and enzymatic stability of synthetic peptides. This guide provides a comprehensive technical overview of its core chemical properties, advanced synthetic methodologies, and critical applications, particularly in the domain of drug discovery. By synthesizing data from authoritative sources, this document serves as a resource for researchers and drug development professionals seeking to leverage the unique structural attributes of this valuable building block.
Introduction: The Principle of Conformational Constraint in Peptide Design
In the field of drug discovery, particularly in the development of peptide-based therapeutics, controlling the three-dimensional structure or conformation of a molecule is paramount. Natural peptides often exhibit high flexibility, which can lead to binding with multiple receptors (poor selectivity) and susceptibility to degradation by proteases. The introduction of sterically hindered amino acids, such as Boc-2,6-Dimethyl-L-Phenylalanine, is a powerful strategy to overcome these limitations.
The two methyl groups at the 2- and 6-positions of the phenyl ring act as bulky "gatekeepers," severely restricting the rotational freedom around the chi (χ¹) and (χ²) dihedral angles of the side chain. This constraint locks the side chain into a more defined orientation, which can:
-
Enhance Receptor Affinity and Selectivity: By pre-organizing the peptide into a conformation that is optimal for binding to a specific receptor target, binding affinity can be significantly increased.
-
Improve Metabolic Stability: The bulky dimethylated ring can sterically shield adjacent peptide bonds from enzymatic cleavage, prolonging the in-vivo half-life of the peptide.
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Modulate Biological Activity: The fixed orientation of the aromatic ring is crucial for interactions within receptor binding pockets. The incorporation of 2,6-dimethylated residues has been shown to be particularly effective in the design of potent opioid receptor ligands.[1][2]
The N-terminal tert-butoxycarbonyl (Boc) group serves as a standard, acid-labile protecting group, making the compound an ideal building block for solid-phase peptide synthesis (SPPS).[3][4]
Core Chemical and Physical Properties
The fundamental identity and characteristics of Boc-2,6-Dimethyl-L-Phenylalanine are summarized below.
Chemical Identifiers and Data
| Property | Value | Source |
| Chemical Name | N-tert-butyloxycarbonyl-2,6-dimethyl-L-phenylalanine | [5] |
| Synonyms | Boc-Phe(2,6-Me2)-OH, N-Boc-(S)-2',6'-dimethylphenylalanine | [5][6] |
| CAS Number | 126312-57-0 | [6][7] |
| Molecular Formula | C₁₆H₂₃NO₄ | [6][7] |
| Molecular Weight | 293.36 g/mol | [6] |
| Appearance | Powder | [6] |
| Purity | Commercially available at ≥98% | [6] |
| Storage | Store in a dry, cool, and well-ventilated place | [5][6][8] |
Chemical Structure
The structure features an L-phenylalanine core, N-terminally protected with a Boc group, and with the phenyl ring substituted by two methyl groups at the ortho positions.
Caption: 2D Chemical Structure of Boc-2,6-Dimethyl-L-Phenylalanine.
Synthesis and Mechanistic Insights
The synthesis of ortho-disubstituted phenylalanine derivatives is non-trivial due to the steric hindrance around the aromatic ring. Classic electrophilic aromatic substitution methods often fail or provide poor yields. Modern synthetic chemistry has overcome this challenge through directed C-H functionalization.
A highly effective method involves a Palladium-catalyzed directed C-H dimethylation of a picolinamide-protected phenylalanine derivative.[1][9][10]
Causality and Expertise:
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The Directing Group: A picolinamide group is first installed on the N-terminus. The nitrogen atom of the picolinamide ring acts as a chelating directing group, positioning the palladium catalyst in close proximity to the C-H bonds at the ortho-positions (2- and 6-) of the phenyl ring. This directed proximity dramatically increases the local effective concentration of the catalyst, enabling the activation of otherwise unreactive C-H bonds.
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The Palladium Catalyst: A Pd(II) catalyst, such as Pd(OAc)₂, facilitates the C-H activation and subsequent methylation steps. The catalytic cycle involves ortho-palladation, oxidative addition of a methyl source (like methyl iodide), and reductive elimination to form the new C-C bond, regenerating the active catalyst.
This strategy allows for the late-stage functionalization of the phenylalanine core, providing efficient access to a library of complex, sterically hindered amino acids.[1]
Synthetic Workflow Overview
Caption: Palladium-catalyzed synthesis of Boc-2,6-Dimethyl-L-Phenylalanine.
Applications in Advanced Peptide Synthesis and Drug Discovery
The true value of Boc-2,6-Dimethyl-L-Phenylalanine lies in its application as a tool to engineer peptides with enhanced pharmacological properties.
Logical Framework: From Structure to Function
The introduction of this residue into a peptide sequence initiates a cascade of effects that ultimately determine its biological function.
Caption: Logic diagram illustrating the impact of 2,6-dimethylation.
Case Study: Opioid Receptor Ligands
Research into opioid peptides provides a compelling example of this principle. The N-terminal aromatic residue (typically Tyrosine) is fundamental for binding and activating opioid receptors.[1] Replacing the natural amino acid with a conformationally constrained analogue like 2,6-dimethyl-L-tyrosine (Dmt), which is structurally analogous to 2,6-dimethyl-L-phenylalanine, has led to the development of synthetic peptides with:
-
Increased Potency: The constrained side chain orients the peptide for a more favorable interaction with the receptor.[2]
-
Altered Selectivity Profiles: The unique conformation can shift the binding preference between different opioid receptor subtypes (μ, δ, κ), which is critical for developing analgesics with reduced side effects like respiratory depression or addiction potential.[1]
Boc-2,6-Dimethyl-L-Phenylalanine is a key building block for synthesizing such next-generation therapeutic peptides.
Experimental Protocols & Handling
Safe Handling and Storage
As a fine chemical, Boc-2,6-Dimethyl-L-Phenylalanine should be handled in accordance with good industrial hygiene and safety practices.[5]
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Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid the formation and inhalation of dust.[5][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5][12]
-
Storage: Store the container tightly closed in a dry, cool place away from incompatible materials such as strong oxidizing agents.[5][8]
Protocol: Boc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard procedure for removing the N-terminal Boc protecting group from a peptide-resin, a critical step in the iterative cycle of SPPS. The trustworthiness of this protocol is ensured by the inclusion of a scavenger to prevent side reactions.
Materials:
-
Peptide-resin with N-terminal Boc-2,6-Dimethyl-L-Phenylalanine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Scavenger: 0.5% Dithioethane (DTE) or Triisopropylsilane (TIS)
-
Neutralization solution: 5-10% Diisopropylethylamine (DIEA) in DCM
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel.
-
Pre-wash: Drain the DCM and wash the resin twice with the deprotection solution (e.g., 25-50% TFA in DCM containing 0.5% DTE). This step ensures the resin is fully equilibrated with the acidic environment.
-
Deprotection Reaction: Add the deprotection solution to the resin and agitate for 20-30 minutes at room temperature. The tert-butyl carbocations generated during this step are quenched by the scavenger (DTE), preventing unwanted alkylation of sensitive residues like Tryptophan or Methionine.[4]
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (5-7 times) to remove all traces of TFA and cleaved protecting group fragments.
-
Neutralization: Treat the resin with the neutralization solution (10% DIEA in DCM) for 2-5 minutes, twice. This deprotonates the newly formed N-terminal ammonium trifluoroacetate salt to the free amine, which is essential for the subsequent amino acid coupling step.[4]
-
Final Wash: Wash the resin thoroughly with DCM (5-7 times) to remove excess DIEA and prepare for the next coupling cycle.
Conclusion
Boc-2,6-Dimethyl-L-Phenylalanine is more than just a protected amino acid; it is a sophisticated molecular tool for imparting conformational control in peptide and peptidomimetic design. Its unique structure, characterized by ortho-dimethylation, provides a reliable method for restricting side-chain flexibility, leading to compounds with enhanced stability, selectivity, and biological potency. Supported by modern synthetic methods that enable its efficient production, this building block will continue to be a cornerstone in the development of advanced therapeutics and novel chemical probes.
References
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Safety Data Sheet: Boc-L-Phenylalanine. Carl ROTH. [Link]
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boc-d-phenylalanine cas no 18942-49-9 - Safety Data Sheet. sisco-online. [Link]
-
Illuminati, D., et al. (2022). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine. PubMed. [Link]
-
Illuminati, D., et al. (2022). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. ACS Publications. [Link]
-
Boc-2,6-Dimethy-L-Phenylalanine, CasNo.126312-57-0. LookChem. [Link]
-
Boc-2,6-Dimethy-L-Phenylalanine — Chemical Substance Information. NextSDS. [Link]
-
Illuminati, D., et al. (2022). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. ACS Publications. [Link]
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. [Link]
-
Boc-N-Me-Phe-OH. PubChem. [Link]
-
Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. ResearchGate. [Link]
-
Boc-2,6-Dichloro-D-Phenylalanine. PubChem. [Link]
-
N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses. [Link]
-
Self-Assembly and Crystal Structure of Boc-Protected Dipeptides Containing L-Phenylalanine and L-Tyrosine. MDPI. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. echemi.com [echemi.com]
- 6. Boc-2,6-Dimethy-L-Phenylalanine price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
- 7. nextsds.com [nextsds.com]
- 8. carlroth.com [carlroth.com]
- 9. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C-H Dimethylation of 4-Dibenzylamino Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
